4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol
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Overview
Description
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol is a complex organic compound characterized by the presence of multiple functional groups, including dihydroxyphenyl, ethylsulfonyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the dihydroxyphenyl intermediate: This step involves the hydroxylation of a suitable aromatic precursor.
Coupling reactions: The final step involves coupling the intermediates through nucleophilic substitution or other suitable reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol exerts its effects involves interactions with specific molecular targets. The dihydroxyphenyl groups can participate in hydrogen bonding and redox reactions, while the sulfonyl groups can interact with proteins and enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,4-Dihydroxyphenyl)propyl]benzene-1,2-diol
- 2-(3,4-Dihydroxyphenyl)ethyl-dimethylselanium
Uniqueness
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919492-45-8 |
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Molecular Formula |
C17H20O8S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[2-[2-(3,4-dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-4,9-10,18-21H,5-8,11H2 |
InChI Key |
OHJIAKGUVSSPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)CS(=O)(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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